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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of

Anemonia viridis toxin II (Atx II), a potent modulator of voltage-gated sodium channels (Navs),

in the field of neuroscience. Detailed protocols for key experiments are provided to facilitate the

use of Atx II as a tool to investigate neuronal excitability, ion channel function, and associated

signaling pathways.

Introduction to Atx II
Atx II is a polypeptide neurotoxin isolated from the sea anemone Anemonia viridis (previously

Anemonia sulcata).[1] Its primary mechanism of action is the potent modulation of voltage-

gated sodium channels.[1] Atx II binds to site 3 of the channel, slowing the inactivation process

and leading to a persistent sodium current.[2][3] This effect prolongs the action potential

duration and can induce significant changes in neuronal firing patterns.[2][4] Due to its

selective action, Atx II is a valuable pharmacological tool for studying the physiological and

pathological roles of sodium channels in the nervous system.
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Key In Vitro Applications in Neuroscience
Studying Neuronal Excitability and Firing Patterns: By inducing a persistent sodium current,

Atx II can be used to investigate how alterations in sodium channel gating affect neuronal

firing properties, such as inducing burst firing in normally non-bursting neurons.[2][4]

Investigating Pain Mechanisms: Atx II has been shown to elicit pain-like sensations and

enhance persistent and resurgent sodium currents in sensory neurons, making it a useful

tool for studying the role of specific sodium channel subtypes (e.g., Nav1.1, Nav1.6, Nav1.7)

in nociception.[5]

Characterizing Sodium Channel Subtypes: The differential sensitivity of various Nav

subtypes to Atx II allows for the pharmacological dissection of their contributions to neuronal

function in different in vitro models.

Screening for Sodium Channel Modulators: Atx II can be used to establish a baseline of

enhanced persistent current, against which potential inhibitors can be screened for their

efficacy in drug discovery programs targeting aberrant sodium channel activity.

Modeling Pathophysiological Conditions: The effects of Atx II can mimic the channelopathies

observed in certain neurological disorders, such as some forms of epilepsy and myotonia,

providing an in vitro model to study the underlying mechanisms and test therapeutic

strategies.[6]

Quantitative Data Summary
The following tables summarize the quantitative effects of Atx II on various voltage-gated

sodium channel subtypes as reported in the literature. These values can serve as a reference

for experimental design and data interpretation.

Table 1: Atx II Potency on a Selection of Voltage-Gated Sodium Channel Subtypes
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Nav Subtype Cell Type Parameter Value Reference

Nav1.1 HEK293 EC50 ~7 nM [7]

Nav1.2 HEK293 EC50 ~7 nM [7]

Nav1.2 Rat Neuronal K_D 76 ± 6 nM [7]

Nav1.5 HEK293
IC50 (inactivated

state)
10.16 µM [8]

Nav1.6 N1E115
V_half

(Activation)

Pre: -18.2 ± 1.1

mV, Post: -20.6 ±

1.2 mV

[5]

Nav1.7 HEK293
V_half

(Activation)

Control: -19.4 ±

1.6 mV, Atx II:

-14.8 ± 1.1 mV

[5]

Table 2: Electrophysiological Effects of Atx II on Neuronal Sodium Currents
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Cell Type
Atx II
Concentration

Parameter Effect Reference

Rat Neocortical

Pyramidal

Neurons

5 µM Firing Pattern

Induces

repetitive burst

discharges

[2]

Rat Neocortical

Pyramidal

Neurons

1 µM
Persistent Na+

Current (I_NaP)

6 ± 2 fold

increase in

amplitude

[2]

Rat Neocortical

Pyramidal

Neurons

1 µM

V_half

(Activation) of

fast Na+ current

-6 mV

hyperpolarizing

shift

[9]

Large Diameter

DRG Neurons
5 nM

Persistent

Current Density

(22°C)

Pre: 35.5 ± 7.7

pA/pF, Post: 57.0

± 9.7 pA/pF

[5]

Large Diameter

DRG Neurons
5 nM

Resurgent

Current Density

(30°C)

Pre: 47.6 ± 5.4

pA/pF, Post:

106.9 ± 9.2

pA/pF

[5]

Small Diameter

DRG Neurons

(IB4-ve)

1 µM
Action Potential

Half-width

3.74 ± 1.27 fold

increase
[10]

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology to Measure
Atx II Effects on Sodium Currents
This protocol is designed to record sodium currents from cultured neurons (e.g., dorsal root

ganglion (DRG) neurons or cortical neurons) or cell lines expressing specific Nav subtypes

(e.g., HEK293 or SH-SY5Y cells) and to assess the modulatory effects of Atx II.

Materials:

Cell Culture: Cultured neurons or transfected cell lines on glass coverslips.
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External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10

Glucose. Adjust pH to 7.4 with NaOH. To isolate sodium currents, potassium and calcium

channel blockers (e.g., 20 mM TEA-Cl, 0.1 mM CdCl₂) can be added.

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2

with CsOH.

Atx II Stock Solution: Prepare a concentrated stock solution (e.g., 100 µM) in deionized

water or appropriate buffer and store at -20°C. Dilute to the final working concentration in the

external solution immediately before use.

Patch-clamp setup: Microscope, micromanipulator, amplifier, digitizer, and data acquisition

software.

Procedure:

Cell Preparation: Place a coverslip with cultured cells in the recording chamber on the

microscope stage and perfuse with the external solution.

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-

5 MΩ when filled with the internal solution.

Giga-seal Formation: Approach a selected cell with the patch pipette and apply gentle

suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell

membrane.

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under

the pipette tip to achieve the whole-cell recording configuration.

Recording Sodium Currents:

Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the availability of

sodium channels.

To measure persistent currents: Apply a slow voltage ramp (e.g., from -100 mV to +40 mV

over 500 ms) or long depolarizing steps (e.g., 200 ms) to various potentials.
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To assess inactivation kinetics: Use a two-pulse protocol. A conditioning prepulse to

various potentials is followed by a test pulse to a fixed potential (e.g., -10 mV) to measure

the fraction of available channels.

Atx II Application: After obtaining stable baseline recordings, perfuse the recording chamber

with the external solution containing the desired concentration of Atx II. Allow several

minutes for the toxin to take effect and repeat the voltage protocols.

Data Analysis:

Measure the amplitude of the persistent current at the end of the depolarizing pulse.

Analyze the time course of current decay to determine changes in inactivation kinetics.

Construct current-voltage (I-V) and steady-state inactivation curves before and after Atx II
application.

Experimental Workflow for Patch-Clamp Analysis of Atx II Effects

Preparation

Recording Data Analysis

Prepare Cultured Cells

Form Giga-sealFabricate Patch Pipette

Prepare Solutions
(Internal, External, Atx II)

Establish Whole-Cell Record Baseline
Sodium Currents Apply Atx II Record Post-Atx II

Sodium Currents
Measure Current Parameters

(Persistent, Inactivation) Plot I-V and Inactivation Curves Compare Pre- and Post-Atx II
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Caption: Workflow for patch-clamp electrophysiology experiments with Atx II.
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Calcium Imaging to Monitor Atx II-Induced Neuronal
Activity
This protocol describes how to use fluorescent calcium indicators to visualize changes in

intracellular calcium concentration ([Ca²⁺]i) in cultured neurons following the application of Atx
II. The prolonged depolarization caused by Atx II leads to the opening of voltage-gated calcium

channels (VGCCs), resulting in a detectable increase in [Ca²⁺]i.

Materials:

Cell Culture: Cultured neurons (e.g., cortical or hippocampal neurons) on glass-bottom

dishes or coverslips.

Imaging Buffer (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose. Adjust

pH to 7.4.

Calcium Indicator: Fura-2 AM or Fluo-4 AM.

Atx II Stock Solution: As described in the patch-clamp protocol.

Fluorescence microscopy setup: Inverted microscope with an appropriate filter set for the

chosen calcium indicator, a light source, a digital camera, and image acquisition software.

Procedure:

Dye Loading:

Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM)

in the imaging buffer. The addition of a mild non-ionic surfactant like Pluronic F-127

(0.02%) can aid in dye solubilization.

Incubate the cultured neurons with the loading solution for 30-60 minutes at 37°C in the

dark.

Wash the cells with fresh imaging buffer to remove excess dye and allow for de-

esterification (approximately 30 minutes).
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Image Acquisition:

Place the dish/coverslip on the microscope stage and focus on the neurons.

Acquire baseline fluorescence images at a set frequency (e.g., every 5-10 seconds).

Atx II Application:

Carefully add the desired concentration of Atx II to the imaging buffer in the dish.

Continue acquiring images to monitor the change in fluorescence over time.

Data Analysis:

Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.

Measure the average fluorescence intensity within each ROI for each time point.

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation

wavelengths (e.g., 340 nm/380 nm).

For single-wavelength dyes like Fluo-4, express the change in fluorescence as ΔF/F₀,

where ΔF is the change in fluorescence from the baseline (F₀).

Plot the fluorescence ratio or ΔF/F₀ as a function of time to visualize the calcium

transients.

Experimental Workflow for Atx II Calcium Imaging

Preparation Imaging Data Analysis

Culture Neurons Load with Calcium Indicator Wash and De-esterify Acquire Baseline Images Apply Atx II Record Fluorescence Changes Select Regions of Interest (ROIs) Measure Fluorescence Intensity Calculate Ratio or ΔF/F₀ Plot Calcium Transients

Click to download full resolution via product page

Caption: Workflow for calcium imaging experiments using Atx II.
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Neurotransmitter Release Assay
This protocol provides a method to measure neurotransmitter release (e.g., glutamate) from

synaptosomes or cultured neurons stimulated with Atx II. The prolonged depolarization

induced by Atx II triggers the opening of presynaptic VGCCs, leading to neurotransmitter

exocytosis.

Materials:

Synaptosome Preparation or Cultured Neurons.

Assay Buffer: Krebs-Ringer buffer (in mM): 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5

CaCl₂, 25 NaHCO₃, 11.7 Glucose, bubbled with 95% O₂/5% CO₂.

Atx II Stock Solution: As previously described.

Neurotransmitter Detection Kit: Commercially available kits for measuring glutamate or other

neurotransmitters (e.g., ELISA-based or fluorescence-based assays).

Microplate Reader.

Procedure:

Preparation:

Prepare synaptosomes from brain tissue or use cultured neurons plated in a multi-well

format.

Wash the preparation with the assay buffer.

Atx II Stimulation:

Pre-incubate the synaptosomes or neurons with the assay buffer for a short period to

establish a baseline.

Add Atx II at the desired final concentration to the wells.
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Incubate for a specific time period (e.g., 5-15 minutes) at 37°C to allow for

neurotransmitter release.

Sample Collection:

Carefully collect the supernatant (extracellular medium) from each well.

Neurotransmitter Quantification:

Measure the concentration of the neurotransmitter of interest in the collected supernatants

using a suitable detection kit according to the manufacturer's instructions.

Data Analysis:

Quantify the amount of neurotransmitter released in the presence of Atx II and compare it

to a vehicle control.

A positive control, such as high potassium (e.g., 40 mM KCl) stimulation, should be

included to confirm the viability of the preparation.

Signaling Pathways
Atx II-Induced Signaling Cascade
Atx II's primary effect is the inhibition of sodium channel inactivation, leading to a persistent

influx of Na⁺ ions. This sustained depolarization has several downstream consequences,

primarily mediated by the subsequent influx of Ca²⁺ through voltage-gated calcium channels.

The elevated intracellular Ca²⁺ acts as a second messenger, activating a variety of signaling

pathways that can influence gene expression, synaptic plasticity, and cell survival.

Signaling Pathway of Atx II Action in a Neuron
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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